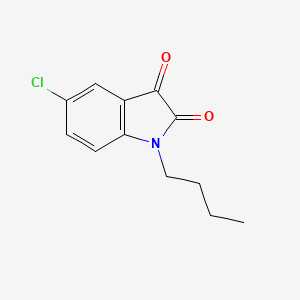
1-Butyl-5-chloro-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-5-chloro-1H-indole-2,3-dione is a derivative of indoline-2,3-dione, which is a significant heterocyclic compound. Indoline-2,3-dione derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
The synthesis of 1-Butyl-5-chloro-1H-indole-2,3-dione typically involves the reaction of 5-chloroindoline-2,3-dione with butylating agents under specific conditions. One common method involves the use of butyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
化学反应分析
1-Butyl-5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, to form a variety of substituted derivatives.
科学研究应用
1-Butyl-5-chloro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 1-Butyl-5-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell wall disruption and bacterial cell death. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
相似化合物的比较
1-Butyl-5-chloro-1H-indole-2,3-dione can be compared with other indoline-2,3-dione derivatives such as:
5-Chloroindoline-2,3-dione: Known for its antimicrobial properties.
5-Bromoindoline-2,3-dione: Exhibits similar biological activities but with different potency.
1-Butylindoline-2,3-dione: Lacks the chloro substituent, which can affect its reactivity and biological activity
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both butyl and chloro substituents.
属性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
1-butyl-5-chloroindole-2,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
WJVZGZNNJNUGOK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














